molecular formula C8H8N6O B11899602 1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide

1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide

Cat. No.: B11899602
M. Wt: 204.19 g/mol
InChI Key: ZXMPQMUBTBZUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide is a heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyrazine ring linked to an imidazole scaffold bearing a carbohydrazide functional group. The imidazole core is a privileged structure in drug design, known for its ability to interact with diverse biological targets . The inclusion of a carbohydrazide moiety is of significant research interest, as this group is a key pharmacophore in compounds that inhibit protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interface . Furthermore, carbohydrazide derivatives have demonstrated notable biological activities in research models, including promising adulticidal activity against mosquitoes, suggesting potential for developing novel agents for vector control . As a building block, this compound can be utilized in the synthesis of more complex molecules, such as pyrazolyl hydroxamic acid derivatives, which have shown research value in inhibiting the proliferation of human cancer cell lines like A549 (lung carcinoma) . Researchers value this reagent for exploring new therapeutic avenues in areas including oncology, virology, and infectious diseases. 1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pyrazin-2-ylimidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-13-8(15)6-4-14(5-12-6)7-3-10-1-2-11-7/h1-5H,9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMPQMUBTBZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(N=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and biological differences between 1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide and related compounds:

Compound Name Structural Features Molecular Weight Synthesis Method Biological Activity Reference
1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide Pyrazine, imidazole, carbohydrazide ~207.18* Condensation with hydrazine Antiviral (inferred)
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidine, carboxylic acid 190.16 Unspecified Drug development (broad target)
1,5-Diaryl-1H-imidazole-4-carbohydrazides (e.g., 11a) Diaryl substituents (Br, F) ~375–400† General procedure () HIV-1 integrase inhibition
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate Pyrazine, dichlorophenyl, proline esters ~475.3† Optimization of SHP099 inhibitor Cytotoxic agent
Hydrazones from 3-oxido-1H-imidazole-4-carbohydrazides Oxido group, hydrazone derivatives ~250–300† Hydrazone formation Antimicrobial

*Estimated based on formula C₈H₇N₆O.
†Estimated based on substituents.

Key Comparative Analysis

Pyrazine vs. Pyrimidine Substituents
  • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid (): Replacing pyrazine with pyrimidine alters electronic properties. Pyrimidine’s lower π-electron density may reduce stacking interactions with aromatic amino acids in target proteins.
Carbohydrazide vs. Aryl Substituents
  • 1,5-Diaryl-1H-imidazole-4-carbohydrazides (): Bulky aryl groups (e.g., bromophenyl, fluorophenyl) introduce steric hindrance, which may enhance selectivity for hydrophobic binding pockets in HIV-1 integrase. In contrast, the pyrazine substituent in the target compound provides a planar, electron-deficient ring that could engage in π-π interactions with enzyme active sites .
Carbohydrazide vs. Hydrazone Derivatives
  • 3-Oxido-imidazole-4-carbohydrazide hydrazones (): The oxido group (-O⁻) and hydrazone (-NHN=CH-) modifications increase polarity, improving antimicrobial activity through membrane disruption. However, these groups may reduce metabolic stability compared to the unmodified carbohydrazide .
Pyrazine-Based Cytotoxic Agents
  • Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate (): The dichlorophenyl group enhances lipophilicity, promoting cellular uptake, while proline esters likely improve bioavailability. The absence of a carbohydrazide in this compound highlights the trade-off between cytotoxicity and solubility .

Pharmacological Implications

  • Antimicrobial Potential: Structural parallels to hydrazone derivatives () suggest activity against bacterial membranes via disruption of lipid bilayers .
  • Cytotoxicity : Pyrazine’s electron-deficient nature may intercalate DNA or inhibit kinases, as seen in optimized pyrazine-based inhibitors () .

Preparation Methods

Cycloaddition of Ethyl Isocyanoacetate with N-Aryl Benzimidoyl Chlorides

A robust method involves the reaction of ethyl isocyanoacetate 16 with pyrazine-derived imidoyl chlorides 15 (Scheme 1). The process employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

Reaction Conditions

ParameterValue
SolventTHF
BaseDBU
Temperature−78°C → RT
Time48 hours
Yield64% (for 17a )

Mechanistic Insights
The cycloaddition proceeds via a [2+3] dipolar mechanism, where the isocyanoacetate acts as a 1,3-dipole, and the imidoyl chloride serves as the electrophilic partner. The pyrazine ring’s electron-deficient nature enhances reactivity, favoring regioselective formation of the 1,5-disubstituted imidazole.

Alternative Route via Condensation Reactions

A secondary approach involves condensation of 3-nitrophthalic anhydride with amines, followed by reduction and cyclization. For example, 3-diaminobenzamide 6 reacts with methyl 4-formylbenzoate 7 in ethanol under acidic conditions to form imidazole intermediates. While less direct, this method provides flexibility for introducing substituents at the N1 position.

Optimization Data

ParameterValue
SolventEthanol
CatalystNaHSO₃
Temperature60°C
Yield65% (for intermediate 8 )

Hydrazinolysis to 1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide

Hydrazine-Mediated Ester Conversion

The ethyl ester intermediate 17a undergoes nucleophilic acyl substitution with hydrazine hydrate or hydrazine hydrochloride in ethanol under reflux (Scheme 2).

Standard Protocol

  • Dissolve ethyl 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylate (1 equiv) in ethanol.

  • Add hydrazine hydrochloride (2 equiv).

  • Reflux at 80°C for 6–12 hours.

  • Cool to 0°C, filter, and wash with cold ethanol.

Yield and Purity

ParameterValue
SolventEthanol
Temperature80°C
Time6–12 hours
Yield74.8% (for analogous compound)
Purity (HPLC)>95%

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, NH), 8.34 (s, 1H, imidazole-H), 7.85–7.92 (m, Ar-H).

  • MS (ESI) : m/z 242 [M+H]⁺ (for related carbohydrazide).

Acid Chloride Route

An alternative method starts with 1-(pyrazin-2-yl)-1H-imidazole-4-carboxylic acid 10 , which is converted to the acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with hydrazine yields the target compound.

Critical Parameters

ParameterValue
ReagentSOCl₂
SolventToluene
TemperatureReflux
Yield70–85%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Cycloaddition + HydrazinolysisHigh regioselectivity, scalableRequires low-temperature conditions
Condensation + HydrazinolysisFlexible substitutionLower yields, multi-step
Acid Chloride RouteDirect, fewer stepsHandling hazardous reagents

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 4:6) for ester intermediates.

  • Recrystallization : Ethanol/water mixtures for final carbohydrazide.

Challenges and Solutions

Regioselectivity in Imidazole Formation

  • Issue : Competing pathways may yield 1,4- or 1,2-disubstituted imidazoles.

  • Solution : Use electron-deficient aryl groups (e.g., pyrazine) to direct cycloaddition.

Recent Advances

  • Microwave Assistance : Reduces reaction time for hydrazinolysis from 12 hours to 30 minutes.

  • Continuous Flow Synthesis : Enhances yield (89%) and purity for imidazole intermediates .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Pyrazin-2-yl)-1H-imidazole-4-carbohydrazide, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursor hydrazides with formamide under reflux in solvents like ethanol or methanol. For example, analogous imidazole derivatives are synthesized via hydrazine hydrate reactions followed by cyclization at elevated temperatures (80–100°C) . Solvent polarity and reaction time significantly impact product purity; polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency, while prolonged reflux can lead to byproducts. Characterization via IR spectroscopy and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for hydrazide, pyrazine ring vibrations at ~1500 cm⁻¹) .
  • NMR : 1H^1H- and 13C^{13}C-NMR resolve imidazole and pyrazine proton environments, with pyrazine C-H signals appearing downfield (~8.5–9.0 ppm) .
  • HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 232.2) .

Q. What are the primary biological activities reported for this compound, and how are they evaluated?

Imidazole-pyrazine hybrids are studied for antimicrobial and receptor-modulating activities. For example, analogous compounds show inhibition of bacterial growth (MIC: 4–16 µg/mL against S. aureus) via agar dilution assays and receptor binding (e.g., histamine H1/H4) using radioligand displacement . Bioactivity is often structure-dependent, with the pyrazine ring enhancing π-π stacking in target binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in imidazole-pyrazine hybrid synthesis?

Regioselectivity challenges arise during cyclization steps. Strategies include:

  • Catalyst Screening : Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO₄]) improve yield (84–89%) and regiocontrol under solvent-free microwave conditions .
  • Temperature Gradients : Lower temperatures (60–70°C) favor imidazole formation over competing triazine byproducts .
  • Computational Modeling : DFT studies predict transition-state energies to guide solvent/catalyst selection .

Q. What mechanisms underlie contradictory bioactivity data across studies, and how can they be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may stem from:

  • Assay Variability : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .
  • Epistatic Effects : Metabolite interference in cell-based assays (e.g., cytochrome P450 interactions) .
  • Validation : Cross-checking results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational tools predict the compound’s pharmacokinetic properties and toxicity?

  • ADMET Prediction : Software like SwissADME estimates logP (~1.5), suggesting moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are flagged via ProTox-II using structural alerts (e.g., hydrazide moiety) .
  • Molecular Dynamics : Simulations reveal stable binding to target proteins (e.g., RMSD <2 Å over 100 ns for kinase inhibitors) .

Q. What strategies mitigate instability of the hydrazide moiety during long-term storage?

  • Lyophilization : Freeze-drying in inert atmospheres (argon) prevents oxidative degradation .
  • Formulation : Encapsulation in cyclodextrins or liposomes enhances aqueous stability (shelf life >6 months at 4°C) .
  • Analytical Monitoring : Periodic HPLC analysis detects degradation products (e.g., hydrazine release via UV at 254 nm) .

Methodological Considerations

Q. How should researchers design dose-response studies to account for off-target effects?

  • Dose Range : Use 5–8 concentrations spanning IC₅₀ ± 2 log units (e.g., 0.1–100 µM) .
  • Counter-Screens : Include unrelated targets (e.g., GPCRs) to assess selectivity .
  • Statistical Models : Fit data with Hill slopes to detect cooperative binding anomalies .

Q. What synthetic modifications enhance the compound’s solubility without compromising activity?

  • PEGylation : Adding polyethylene glycol chains increases aqueous solubility (e.g., >10 mg/mL) but may reduce cell permeability .
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .
  • Prodrug Design : Masking the hydrazide as an ester (e.g., acetyl) enhances bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.